molecular formula C18H16N4O2S B2484371 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896318-07-3

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2484371
CAS No.: 896318-07-3
M. Wt: 352.41
InChI Key: AOYARMKOUAABIZ-UHFFFAOYSA-N
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Description

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that features a unique combination of indole and pyridotriazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole nucleus . The indole derivative is then further modified through various reactions to introduce the sulfanyl and pyridotriazine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfanyl moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and strong bases (sodium hydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

Medicinal chemistry applications include the development of drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties enable the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The pyridotriazine structure can interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.

    Pyridotriazine Derivatives: Compounds like 7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one share the pyridotriazine structure and have comparable chemical properties.

Uniqueness

What sets 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one apart is the combination of both indole and pyridotriazine moieties in a single molecule. This unique structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-6-7-15-19-17(20-18(24)22(15)10-12)25-11-16(23)21-9-8-13-4-2-3-5-14(13)21/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYARMKOUAABIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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